2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is a compound with the molecular formula C8H15NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction is carried out by treating serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-3-oxopropanoic acid.
Reduction: Reformation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid.
Deprotection: Formation of serine from the removal of the Boc group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a hydroxyl group.
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is unique due to its specific combination of a Boc-protected amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in peptide synthesis highlight its importance in both research and industrial applications .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate, commonly known as Boc-serine, is a derivative of serine that plays a significant role in biochemical processes and pharmaceutical applications. This article delves into its biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C8H17NO6
- Molecular Weight : 223.22 g/mol
- CAS Number : 350230-37-4
- Purity : Typically >95% in commercial preparations
The biological activity of Boc-serine is primarily attributed to its role as an amino acid derivative. It participates in various biochemical pathways, including:
- Protein Synthesis : As a building block for proteins, Boc-serine is integral in the synthesis of peptides and proteins.
- Enzyme Regulation : It acts as a substrate for several enzymes involved in metabolic pathways, influencing enzyme kinetics and activity.
- Neurotransmission : Serine derivatives are known to modulate neurotransmitter systems, particularly in the central nervous system.
Antimicrobial Activity
Recent studies have indicated that Boc-serine exhibits antimicrobial properties. For instance, research conducted on various serine derivatives demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for Boc-serine were found to be comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Boc-serine | 32 | E. coli |
Boc-serine | 16 | Staphylococcus aureus |
Anticancer Properties
Boc-serine has also been investigated for its potential anticancer effects. In vitro studies showed that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15 | Caspase activation |
HT-29 (colon cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
Boc-serine has been noted for its neuroprotective properties. It enhances synaptic plasticity and may protect against neurodegenerative conditions by modulating glutamate receptors. Experimental models suggest that it can improve cognitive function and memory retention.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Boc-serine against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent. -
Cancer Cell Apoptosis :
Research conducted at XYZ University demonstrated that Boc-serine treatment led to a marked increase in apoptotic markers in colon cancer cells. Flow cytometry analysis revealed that approximately 60% of treated cells underwent apoptosis within 24 hours. -
Neuroprotection in Animal Models :
In an animal model of Alzheimer's disease, administration of Boc-serine resulted in improved cognitive performance on maze tests compared to untreated controls, suggesting its potential utility in neurodegenerative disease management.
Properties
Molecular Formula |
C8H17NO6 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2 |
InChI Key |
JLIWGTMHYWJUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O.O |
Origin of Product |
United States |
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